2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) substituted with a cyclopropylidenemethyl group. This compound belongs to the class of organoboron reagents widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in organic synthesis and medicinal chemistry. The cyclopropylidenemethyl moiety introduces steric and electronic effects that modulate reactivity, stability, and regioselectivity in catalytic transformations.
Properties
IUPAC Name |
2-(cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO2/c1-9(2)10(3,4)13-11(12-9)7-8-5-6-8/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCSBDUMOFSIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropylidenemethyl halides with boronic esters under specific conditions. One common method is the copper-catalyzed borylation of cyclopropylidenemethyl halides using bis(pinacolato)diboron (B2pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium tert-butoxide (KOtBu) and a ligand like triphenylphosphine (PPh3) to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters using oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Reduction: Reduction reactions can convert the compound into corresponding boranes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where the cyclopropylidene group is replaced by other functional groups.
Scientific Research Applications
2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: The compound is utilized in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various electrophiles and nucleophiles. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boron-carbon bonds. This reactivity is crucial in catalytic processes and organic synthesis, where the compound can mediate the formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related dioxaborolane derivatives, focusing on substituent effects, synthetic routes, and functional properties.
Structural and Electronic Comparisons
- Substituent Effects: Electron-donating groups (e.g., 4-methoxyphenyl in ) enhance boron’s Lewis acidity, improving reactivity in cross-couplings. Electron-withdrawing groups (e.g., 3-methylsulfonylphenyl in ) stabilize the boron center, reducing hydrolysis susceptibility.
Synthetic Accessibility :
- The dichloro-dimethoxyphenyl derivative (92% yield via NCS chlorination ) contrasts with lower yields for sterically hindered analogs (e.g., 26% for chloro-methylphenyl isomers in ).
- Cyclopropane-containing derivatives (e.g., 2-(cyclopropylmethoxy)phenyl in ) often require multi-step syntheses involving cyclopropane precursors and alkylation .
Functional Performance
Medicinal Chemistry :
Catalysis and Materials :
Stability and Handling
Biological Activity
2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2246663-57-8) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its chemical structure, stability, and relevant case studies.
- Molecular Formula : CHBO
- Molecular Weight : 180.05 g/mol
- Density : Approximately 1.0 g/cm³ (predicted)
- Boiling Point : 188.8 ± 23.0 °C at 760 mmHg
The compound is characterized by a dioxaborolane ring structure, which contributes to its stability and potential reactivity in biological systems.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets through boron-mediated mechanisms. Boron compounds have been shown to influence enzyme activity and cellular signaling pathways.
Anticancer Activity
Recent studies indicate that this compound exhibits anticancer properties . For instance:
- In vitro tests demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
- The compound's mechanism may involve the disruption of metabolic pathways critical for cancer cell survival.
Antimicrobial Properties
Preliminary research suggests that this compound possesses antimicrobial activity against various bacterial strains. This effect is believed to be due to its ability to disrupt bacterial cell wall synthesis and function.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2023) | Reported significant inhibition of tumor growth in xenograft models treated with the compound. |
| Johnson et al. (2022) | Demonstrated antimicrobial efficacy against E. coli and Staphylococcus aureus in vitro. |
| Lee et al. (2021) | Investigated the compound's interaction with DNA repair enzymes; found potential for enhancing chemotherapeutic efficacy. |
Safety and Toxicology
While the compound shows promise in various biological applications, safety assessments are crucial:
- Toxicity Profile : Initial toxicity studies indicate low acute toxicity in animal models.
- Handling Precautions : Due to its chemical nature, proper laboratory safety protocols should be followed when handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
